2-Hydrazinyl-3,5,6-trimethylpyrazine
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Overview
Description
2-Hydrazinyl-3,5,6-trimethylpyrazine is a heterocyclic organic compound with the molecular formula C7H12N4. It belongs to the class of pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3,5,6-trimethylpyrazine typically involves the reaction of 2,3,5,6-tetramethylpyrazine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification methods .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3,5,6-trimethylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group to form different functional groups.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce amines or other derivatives .
Scientific Research Applications
2-Hydrazinyl-3,5,6-trimethylpyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3,5,6-trimethylpyrazine involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in conditions such as cancer .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethylpyrazine: A related compound with similar structural features but lacking the hydrazinyl group.
Tetramethylpyrazine: Another related compound with four methyl groups attached to the pyrazine ring.
Uniqueness
2-Hydrazinyl-3,5,6-trimethylpyrazine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
23126-98-9 |
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Molecular Formula |
C7H12N4 |
Molecular Weight |
152.20 g/mol |
IUPAC Name |
(3,5,6-trimethylpyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C7H12N4/c1-4-5(2)10-7(11-8)6(3)9-4/h8H2,1-3H3,(H,10,11) |
InChI Key |
VENSEBGXNPJWAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)NN)C |
Origin of Product |
United States |
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